molecular formula C17H12N2O4 B2808284 N'-benzoyl-2-oxochromene-3-carbohydrazide CAS No. 142818-66-4

N'-benzoyl-2-oxochromene-3-carbohydrazide

Cat. No.: B2808284
CAS No.: 142818-66-4
M. Wt: 308.293
InChI Key: KYAFFXZDEXPSNK-UHFFFAOYSA-N
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Description

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide is a chemical compound with the molecular formula C17H12N2O4 It is a derivative of coumarin, a class of compounds known for their diverse biological activities

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide typically involves the reaction of 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide stands out due to its specific combination of a coumarin core with a benzoyl hydrazide group, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and potential therapeutic agent highlights its versatility and significance in scientific research.

Properties

IUPAC Name

N'-benzoyl-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-15(11-6-2-1-3-7-11)18-19-16(21)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAFFXZDEXPSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330955
Record name N'-benzoyl-2-oxochromene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

142818-66-4
Record name N'-benzoyl-2-oxochromene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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